N-(3-Amino-4-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-4-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group, a methyl group, and an acetamide group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the condensation of 2-aminobenzothiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate benzothiazole derivatives followed by their functionalization with acetamide groups. The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(3-Amino-4-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(3-Amino-4-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the acetamide group, making it less versatile in certain applications.
4-Methylbenzothiazole: Does not have the amino group, which may reduce its biological activity.
N-(2-Benzothiazolyl)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61321-65-1 |
---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(3-amino-4-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C10H11N3OS/c1-6-4-3-5-8-9(6)13(11)10(15-8)12-7(2)14/h3-5H,11H2,1-2H3 |
InChI Key |
BANWEHUUBXLWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.